molecular formula C9H15NO2 B13512766 Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B13512766
M. Wt: 169.22 g/mol
InChI Key: GCXBACUIUJRJDQ-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2-azabicyclo[211]hexane-1-carboxylate is a bicyclic compound that features a unique azabicyclo[211]hexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The key synthetic step involves an intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to forge the [2.1.1]-bicyclic ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of photochemistry and intramolecular displacement reactions are key steps that can be adapted for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the azabicyclo[2.1.1]hexane ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. It acts as a cholinergic receptor antagonist, which means it can block the action of acetylcholine at cholinergic receptors . This interaction affects various molecular pathways and can lead to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl group at the 4-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-3-8-4-9(5-8,10-6-8)7(11)12-2/h10H,3-6H2,1-2H3

InChI Key

GCXBACUIUJRJDQ-UHFFFAOYSA-N

Canonical SMILES

CCC12CC(C1)(NC2)C(=O)OC

Origin of Product

United States

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